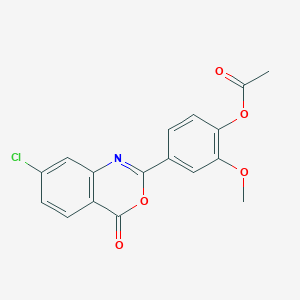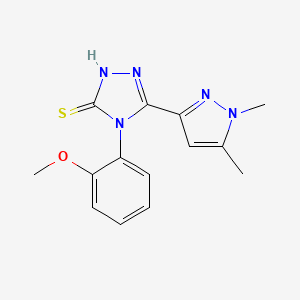![molecular formula C17H22Cl2N2O3 B5627458 2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone](/img/structure/B5627458.png)
2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a dichlorophenoxy group and a piperidinyl-pyrrolidinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dichlorophenoxy group: This can be achieved by reacting 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions.
Construction of the piperidinyl-pyrrolidinyl moiety: This involves the cyclization of suitable intermediates, often using catalytic hydrogenation or other cyclization techniques.
Coupling of the two moieties: The final step involves coupling the dichlorophenoxy group with the piperidinyl-pyrrolidinyl moiety using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:
Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.
Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
相似化合物的比较
Similar Compounds
- 2-(2,4-dichlorophenoxy)propanoic acid
- 2,4-dichlorophenoxyacetic acid
- 2-(2,4-dichlorophenoxy)butanoic acid
Uniqueness
2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dichlorophenoxy group with a piperidinyl-pyrrolidinyl moiety sets it apart from other similar compounds, potentially leading to unique applications and effects.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O3/c18-12-4-5-16(13(19)8-12)24-11-17(23)21-9-14(15(22)10-21)20-6-2-1-3-7-20/h4-5,8,14-15,22H,1-3,6-7,9-11H2/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOULGBJVNCWQO-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CN(CC2O)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CN(C[C@@H]2O)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol](/img/structure/B5627381.png)
![2-{[1-(3-methylphenyl)-3-(1-phenylcyclopropyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5627388.png)
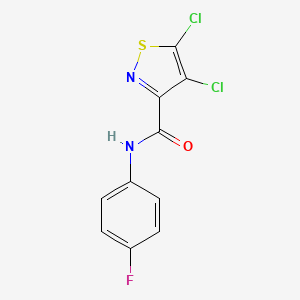

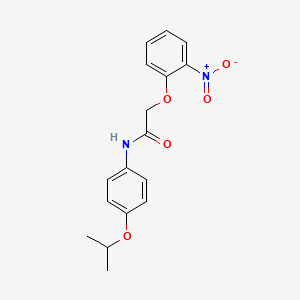
![N-[(2-ethoxypyridin-3-yl)methyl]-3-piperidin-3-ylbenzamide](/img/structure/B5627402.png)
![4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5627417.png)
![N-[(3R,4S)-1-[6-(methoxymethyl)pyrimidin-4-yl]-4-propan-2-ylpyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B5627423.png)
![1-{[(2-Chlorophenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B5627430.png)
![7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5627435.png)
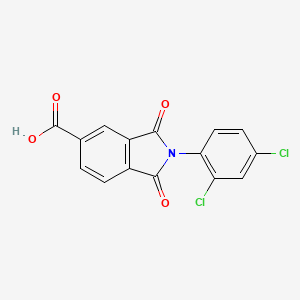
![2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide](/img/structure/B5627453.png)
